1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile
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Overview
Description
1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the class of indole derivatives It features a fluorobenzyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 5-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzyl bromide and indole-5-carbonitrile.
Purification: The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, which can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
Scientific Research Applications
1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers use this compound to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the indole ring can participate in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
- 1-(4-Fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)
- 1-(4-Fluorobenzyl)-1H-indole-3-carboxamide (AB-BICA)
Uniqueness
1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position of the indole ring, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This structural difference can lead to distinct biological activities and applications in various fields.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWVFQCFBDHHLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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